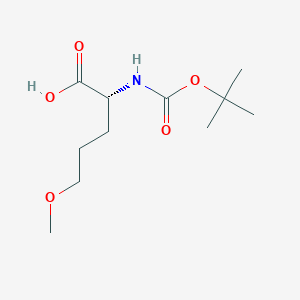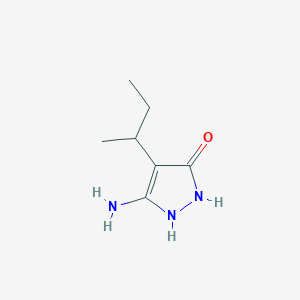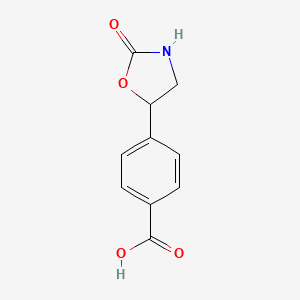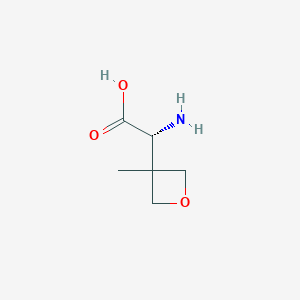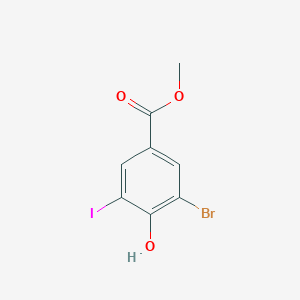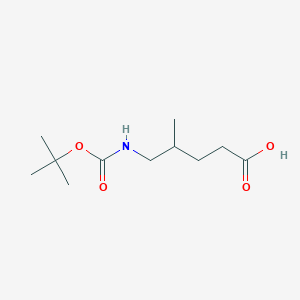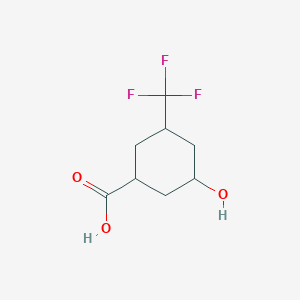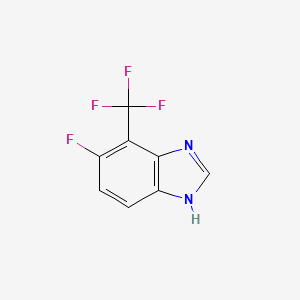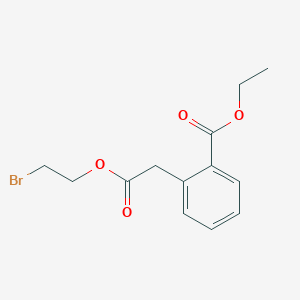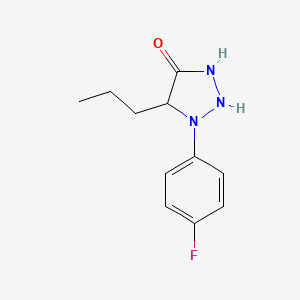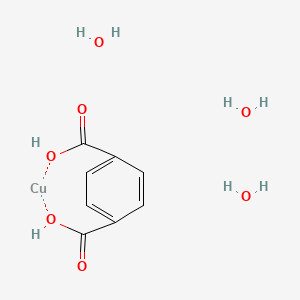
Copper(II) terephthalate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) terephthalate trihydrate is a coordination compound with the chemical formula Cu(C_8H_4O_4)·3H_2O. It consists of copper ions coordinated with terephthalate ligands and water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) terephthalate trihydrate can be synthesized through a polycondensation reaction. The typical procedure involves reacting copper(II) salts, such as copper(II) sulfate, with terephthalic acid in the presence of water. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes. The use of microwave-assisted solvothermal methods has also been explored to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) terephthalate trihydrate undergoes various chemical reactions, including:
Oxidation: The copper(II) ions can participate in redox reactions, where they are reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The terephthalate ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reactions: Ligands such as ammonia or ethylenediamine can be used to replace the terephthalate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .
Wissenschaftliche Forschungsanwendungen
Copper(II) terephthalate trihydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, including oxidation and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of metal-organic frameworks (MOFs) with unique structural and functional properties.
Environmental Chemistry: It is employed in the removal of pollutants from wastewater through adsorption and catalytic degradation.
Electrochemical Applications: The compound’s redox properties make it suitable for use in electrochemical sensors and energy storage devices.
Wirkmechanismus
The mechanism by which copper(II) terephthalate trihydrate exerts its effects involves the coordination of copper ions with terephthalate ligands. This coordination creates a stable structure that can interact with various substrates. In catalytic applications, the copper ions facilitate redox reactions by alternating between different oxidation states, thereby promoting the conversion of reactants to products .
Vergleich Mit ähnlichen Verbindungen
Copper(II) benzoate: Similar to copper(II) terephthalate trihydrate, this compound involves copper ions coordinated with benzoate ligands.
Copper(II) acetate: Another coordination compound with copper ions and acetate ligands.
Uniqueness: this compound is unique due to its specific coordination with terephthalate ligands, which imparts distinct structural and functional properties. Unlike copper(II) benzoate and copper(II) acetate, the terephthalate ligands in this compound create a more rigid and stable framework, making it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .
Eigenschaften
Molekularformel |
C8H12CuO7 |
|---|---|
Molekulargewicht |
283.72 g/mol |
IUPAC-Name |
copper;terephthalic acid;trihydrate |
InChI |
InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2 |
InChI-Schlüssel |
XWBAYXGIHCDLTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.O.O.O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12858736.png)
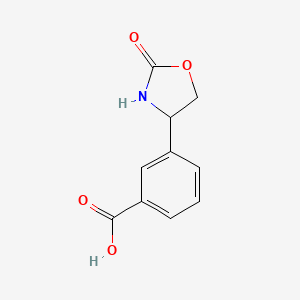
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)
